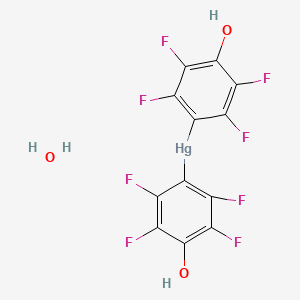
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydroxymethyl group and two dimethyl groups attached to the L-ornithinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide typically involves the reaction of L-ornithine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: L-ornithine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.
Step 2: The hydroxymethyl derivative is then reacted with dimethylamine to introduce the dimethyl groups.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(Carboxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Reduction: Formation of N-(Methyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide involves its interaction with specific molecular targets. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The dimethyl groups enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Hydroxymethyl)glycoluril: Shares the hydroxymethyl functional group but has a different core structure.
N-(Hydroxymethyl)acrylamide: Contains the hydroxymethyl group and is used in polymer chemistry.
N-(Hydroxymethyl)formamide: Another compound with a hydroxymethyl group, used in various chemical reactions.
Uniqueness
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is unique due to the presence of both hydroxymethyl and dimethyl groups attached to the L-ornithinamide backbone. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
920033-13-2 |
|---|---|
Formule moléculaire |
C8H19N3O2 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(dimethylamino)-N-(hydroxymethyl)pentanamide |
InChI |
InChI=1S/C8H19N3O2/c1-11(2)5-3-4-7(9)8(13)10-6-12/h7,12H,3-6,9H2,1-2H3,(H,10,13)/t7-/m0/s1 |
Clé InChI |
SDCWNGCNECIBIE-ZETCQYMHSA-N |
SMILES isomérique |
CN(C)CCC[C@@H](C(=O)NCO)N |
SMILES canonique |
CN(C)CCCC(C(=O)NCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)

![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)

![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)



![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)

